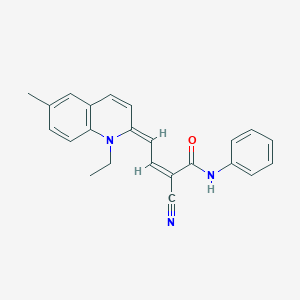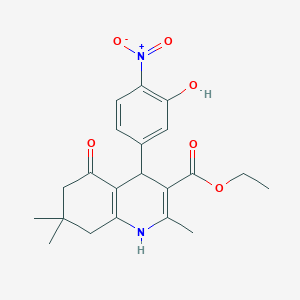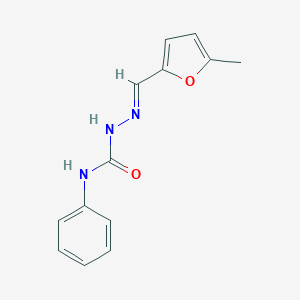
N-((benzoylamino){4-nitrophenyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Nitrobenzylidene)bisbenzamide: is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to two benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Nitrobenzylidene)bisbenzamide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, a common method involves dissolving benzamide and 4-nitrobenzaldehyde in toluene, followed by the addition of a carbon-based nanocatalyst such as cellulose [2-(sulfooxy)ethyl]mercaptosulfonic acid .
Industrial Production Methods: While specific industrial production methods for N,N’-(4-Nitrobenzylidene)bisbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(4-Nitrobenzylidene)bisbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or amines, often in the presence of an acid or base catalyst.
Major Products:
Reduction: Formation of N,N’-(4-aminobenzylidene)bisbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Condensation: Formation of more complex bisbenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(4-Nitrobenzylidene)bisbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N,N’-(4-Nitrobenzylidene)bisbenzamide depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitro and benzamide groups. These interactions can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
N,N’-(4-Aminobenzylidene)bisbenzamide: Similar structure but with an amine group instead of a nitro group.
N,N’-(4-Methylbenzylidene)bisbenzamide: Similar structure but with a methyl group instead of a nitro group.
N,N’-(4-Chlorobenzylidene)bisbenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N,N’-(4-Nitrobenzylidene)bisbenzamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from its analogs with different substituents, allowing for unique applications in various fields.
Eigenschaften
Molekularformel |
C21H17N3O4 |
|---|---|
Molekulargewicht |
375.4g/mol |
IUPAC-Name |
N-[benzamido-(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-7-3-1-4-8-16)22-19(15-11-13-18(14-12-15)24(27)28)23-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,22,25)(H,23,26) |
InChI-Schlüssel |
RJMSDFUMRVEWOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diisopropyl 1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl phosphate](/img/structure/B377157.png)

![1,3,4,7,8,10-hexabenzyloctahydro-1H-5,2,6-(epiminomethanetriylimino)imidazo[4,5-b]pyrazine](/img/structure/B377159.png)



![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]benzyl}anilino)-4-oxobutanoate](/img/structure/B377169.png)
![N'~1~,N'~2~-bis[1-(3-bromophenyl)ethylidene]ethanedihydrazide](/img/structure/B377170.png)

![4-[3-(2,2-Dimethyl-6-phenyl-1,3-dioxin-1-ium-4-yl)prop-2-enylidene]-2,2-dimethyl-6-phenyl-1,3-dioxine](/img/structure/B377173.png)

![4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B377176.png)

